5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
The compound “5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of pyrido[2,3-d]pyrimidines . Pyridopyrimidines are known for their broad spectrum of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties . They are considered important in the search for new biologically active compounds .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . The synthesis involves heating the latter with MeONa at reflux in BuOH, leading to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones include condensation, cyclization, and substitution reactions .Scientific Research Applications
Anticancer Properties
Pyrido[2,3-d]pyrimidines have gained attention as potential anticancer agents. They target various cancer-related proteins and pathways, making them promising candidates for chemotherapy. Notably, these compounds inhibit enzymes such as tyrosine kinase, dihydrofolate reductase, and cyclin-dependent kinase. Their structure–activity relationship (SAR) plays a crucial role in their effectiveness against cancer cells .
Antibacterial Activity
Pyrido[2,3-d]pyrimidines exhibit antibacterial effects. Researchers have explored their potential against pathogens like Toxoplasma gondii and Pneumocystis carinii. The inhibition of dihydrofolate reductase contributes to their antibacterial properties .
CNS Depressant and Anticonvulsant Effects
These compounds also impact the central nervous system (CNS). They demonstrate both depressant and anticonvulsant activities, which could be relevant for neurological disorders .
Antipyretic Properties
Pyrido[2,3-d]pyrimidines possess antipyretic effects, potentially useful in managing fever. Their mechanism of action in this context remains an area of interest .
Analgesic Activity
Studies suggest that pyrido[2,3-d]pyrimidines exhibit analgesic properties. Further investigations are needed to understand their precise mode of action .
Cell Cycle Arrest and Apoptosis Induction
Recent research has identified specific derivatives of pyrido[2,3-d]pyrimidine as inducers of cell cycle arrest and apoptosis in cancer cells. For instance, compound 5k demonstrated these effects in HepG2 cells, accompanied by modulation of proapoptotic proteins .
Future Directions
Mechanism of Action
Target of Action
The primary targets of 5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are protein tyrosine kinases and phosphatidylinositol 3-kinase (PI3K) . These enzymes play crucial roles in cellular processes such as cell growth, differentiation, and survival .
Mode of Action
This compound interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their activity . The exact nature of this interaction and the resulting changes in the targets are still under investigation.
Biochemical Pathways
The inhibition of protein tyrosine kinases and PI3K disrupts several biochemical pathways. These include pathways involved in cell proliferation and survival, leading to an overall antiproliferative effect . The exact downstream effects of this disruption depend on the specific cellular context and are a topic of ongoing research.
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, one representative compound in the same class demonstrated good oral pharmacokinetic properties with a bioavailability value of 45.3% when administered at a dose of 25 mg/kg in rats .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell proliferation. This is due to its inhibitory effects on protein tyrosine kinases and PI3K, which are critical for cell growth and survival .
properties
IUPAC Name |
5-(4-methoxyphenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-20-9-4-2-8(3-5-9)10-6-7-15-12-11(10)13(18)17-14(19)16-12/h2-7H,1H3,(H2,15,16,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXAIDFQEYRCFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(=NC=C2)NC(=O)NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.